molecular formula C12H12N2O3S B1393282 4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid CAS No. 1283109-22-7

4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid

Cat. No.: B1393282
CAS No.: 1283109-22-7
M. Wt: 264.3 g/mol
InChI Key: BZZAAVRIQJXQTN-UHFFFAOYSA-N
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Description

4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid is a pyridazine derivative featuring a 2-thienyl substituent at the 3-position of the pyridazinone ring and a butanoic acid chain at the 1-position. Its molecular formula is C₁₂H₁₂N₂O₃S, with a molecular weight of 264.31 g/mol .

Properties

IUPAC Name

4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-11-6-5-9(10-3-2-8-18-10)13-14(11)7-1-4-12(16)17/h2-3,5-6,8H,1,4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZAAVRIQJXQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid typically involves the cyclization of appropriate hydrazine derivatives with thiophene-containing precursors. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve multi-step synthesis routes to ensure high yield and purity .

Chemical Reactions Analysis

4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core is known to inhibit certain enzymes, leading to various biological effects. The thiophene substituent may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Features
4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid (Target) 2-Thienyl C₁₂H₁₂N₂O₃S 264.31 Sulfur-containing heterocycle; butanoic acid chain
4-[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid 4-Methoxyphenyl C₁₅H₁₆N₂O₄ 288.31 Methoxy group enhances polarity; higher molecular weight
4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid Phenyl C₁₄H₁₂N₂O₃ 258.28 Simpler aromatic substituent; discontinued commercial availability
4-{2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamido}butanoic acid 3-Methoxyphenyl + acetamido linker C₁₇H₁₉N₃O₅ 345.36 Amide linkage introduces hydrogen-bonding capacity; increased structural complexity

Key Comparative Insights

Substituent Electronic Effects :

  • The 2-thienyl group in the target compound introduces sulfur-mediated electron-richness, which may enhance interactions with biological targets (e.g., metalloenzymes or receptors with aromatic binding pockets) compared to phenyl or methoxyphenyl analogs .
  • Methoxyphenyl derivatives (e.g., 4-methoxyphenyl in Catalog 136545) exhibit higher polarity due to the methoxy (-OCH₃) group, likely improving aqueous solubility but reducing lipophilicity .

Molecular Weight and Functional Group Impact: The target compound’s molecular weight (264.31 g/mol) is intermediate between the phenyl analog (258.28 g/mol) and the methoxyphenyl analog (288.31 g/mol), reflecting the influence of substituent atomic composition .

Commercial and Synthetic Considerations: The phenyl-substituted analog (CAS 346407-12-3) is listed as discontinued, suggesting possible challenges in synthesis, stability, or efficacy compared to the thienyl or methoxyphenyl variants .

Physicochemical Properties :

  • While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, structural comparisons allow inferences:
  • The thienyl group ’s sulfur atom may moderately increase lipophilicity compared to phenyl, balancing solubility and membrane penetration.
  • The butanoic acid chain common to all analogs provides a carboxylate group for salt formation or ionic interactions, critical for binding to charged biological targets .

Biological Activity

4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid (CAS No. 1283109-22-7) is a heterocyclic compound characterized by a pyridazinone core with a thiophene substituent. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name 4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanoic acid
Molecular Formula C12H12N2O3S
InChI Key BZZAAVRIQJXQTN-UHFFFAOYSA-N

This compound's unique structure allows it to interact with various biological targets, contributing to its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of pyridazinone can inhibit the growth of several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

The anticancer activity of this compound has been investigated in various studies. The mechanism of action involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, compounds with a similar structure have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .

Case Study: Inhibition of Kynurenine Aminotransferase

A notable case study explored the effects of pyridazinone derivatives on kynurenine aminotransferase (KAT), an enzyme implicated in cancer metabolism. The study demonstrated that certain derivatives could effectively inhibit KAT, leading to reduced levels of kynurenine, which is associated with tumor progression .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Research has indicated that this compound may exert anti-inflammatory effects by modulating the NLRP3 inflammasome pathway, which is crucial in the inflammatory response .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes such as kynurenine aminotransferase and others involved in metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors that mediate cellular responses to inflammation and cancer progression.
  • Oxidative Stress Reduction : Some studies suggest that this compound can reduce oxidative stress markers, contributing to its protective effects against cellular damage.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other pyridazinone derivatives:

CompoundBiological ActivityMechanism of Action
ZardaverineAnti-platelet agentInhibition of platelet aggregation
EmorfazoneAnti-inflammatoryInhibition of COX enzymes
PyridabenHerbicideDisruption of plant metabolic processes

What distinguishes this compound is its unique combination of structural features that may confer distinct biological activities and enhanced efficacy against specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid
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4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid

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